molecular formula C8H8FNO2 B2714840 (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid CAS No. 2248209-18-7

(2S)-2-(5-Fluoropyridin-2-yl)propanoic acid

Cat. No. B2714840
CAS RN: 2248209-18-7
M. Wt: 169.155
InChI Key: LFTNNUFIJSCMHK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(5-Fluoropyridin-2-yl)propanoic acid, also known as FPA or 5-fluoro-2-pyridylalanine, is a non-natural amino acid that has been used in scientific research to investigate protein structure and function. It is an analog of the natural amino acid phenylalanine, with the addition of a fluorine atom in the 5-position of the pyridine ring. This modification allows for specific labeling of proteins and peptides, which can be used in a variety of applications.

Mechanism Of Action

The mechanism of action of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid is not well understood, but it is believed to be similar to that of phenylalanine. (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid is incorporated into proteins in place of phenylalanine, and this modification can affect the structure and function of the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid are not well studied, but it has been shown to be well tolerated in animal studies. (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid has been used in a variety of in vitro and in vivo experiments to investigate protein function and structure.

Advantages And Limitations For Lab Experiments

One advantage of using (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid in lab experiments is its specific labeling of proteins and peptides. This allows for the precise investigation of protein structure and function. However, one limitation of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid is its cost and availability, which can limit its use in some experiments.

Future Directions

There are many potential future directions for the use of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid in scientific research. One area of interest is the use of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid in the investigation of protein-ligand interactions, particularly in drug discovery. Another potential application is the use of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid in the investigation of protein-protein interactions, which could lead to the development of new therapeutics. Additionally, (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid could be used in the development of new imaging techniques for the study of protein structure and function.

Synthesis Methods

The synthesis of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid involves several steps, including the protection of the carboxyl group, the introduction of the fluorine atom, and the deprotection of the amino and carboxyl groups. One common method for the synthesis of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid is the reaction of 2-chloronicotinic acid with L-serine, followed by fluorination with potassium fluoride and deprotection with trifluoroacetic acid.

Scientific Research Applications

(2S)-2-(5-Fluoropyridin-2-yl)propanoic acid has been used in a variety of scientific research applications, including protein structure determination, protein-protein interactions, and protein-ligand interactions. One common use of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid is in the incorporation of non-natural amino acids into proteins using genetic code expansion. This technique allows for the site-specific labeling of proteins with (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid, which can then be used for a variety of applications.

properties

IUPAC Name

(2S)-2-(5-fluoropyridin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5(8(11)12)7-3-2-6(9)4-10-7/h2-5H,1H3,(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTNNUFIJSCMHK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(5-Fluoropyridin-2-yl)propanoic acid

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